![molecular formula C9H12N2O2S B2923261 3-amino-N-[dimethyl(oxo)-$l^{6}-sulfanylidene]benzamide CAS No. 1010401-02-1](/img/structure/B2923261.png)
3-amino-N-[dimethyl(oxo)-$l^{6}-sulfanylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-amino-N-[dimethyl(oxo)-$l^{6}-sulfanylidene]benzamide”, benzamides can generally be synthesized through direct condensation of benzoic acids and amines . Another method involves reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include compounds like “3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide”, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The specific interactions with viral proteins and the inhibition of viral replication make these compounds promising candidates for further research and development into antiviral drugs.
Anti-inflammatory Properties
The indole nucleus, present in “3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide”, is known to possess anti-inflammatory activities. This is particularly important in the development of new therapeutic agents for diseases where inflammation plays a key role, such as arthritis, asthma, and inflammatory bowel disease .
Anticancer Potential
Compounds with an indole base structure have been found to exhibit anticancer activities. They work by various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of cancer cell proliferation. The ability of “3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide” to bind with high affinity to multiple receptors could be leveraged to develop new cancer therapies .
Antimicrobial Effects
The antimicrobial activity of indole derivatives includes action against a broad spectrum of bacteria and fungi. This makes “3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide” a potential scaffold for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance .
Antidiabetic Applications
Research has indicated that indole derivatives can have antidiabetic effects by influencing glucose metabolism and insulin sensitivity. The exploration of “3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide” in this context could lead to novel treatments for diabetes mellitus .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection, which is crucial for diseases such as Alzheimer’s and Parkinson’s. The potential of “3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide” to act on neurological pathways could be explored to develop treatments that protect neuronal health .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that nitrogen can act as a nucleophile, competing with oxygen in reactions . In the case of similar compounds, reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates . This suggests that 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds, such as benzylic halides, typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation . This suggests that 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide may have similar pharmacokinetic properties.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may have similar effects.
Safety and Hazards
properties
IUPAC Name |
3-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-14(2,13)11-9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEMDOLTLCUXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)C1=CC(=CC=C1)N)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

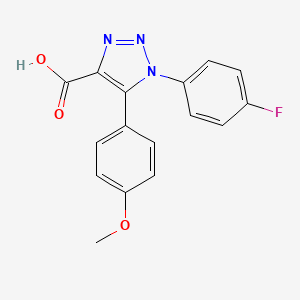
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2923179.png)
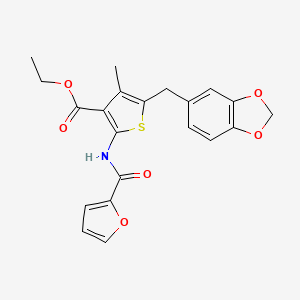
![N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide](/img/structure/B2923182.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2923183.png)
![5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole](/img/structure/B2923184.png)
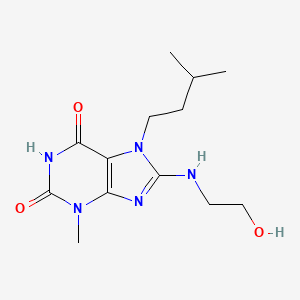
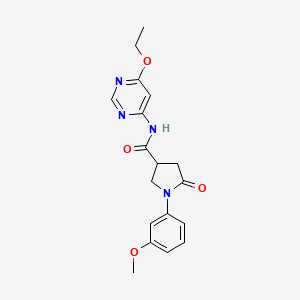
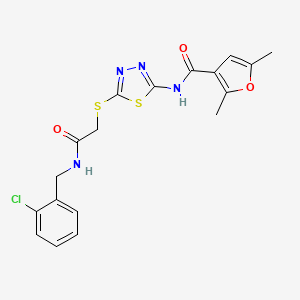
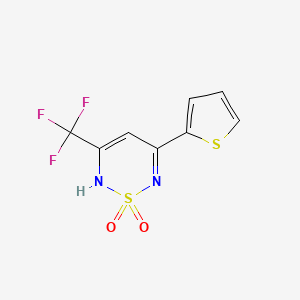
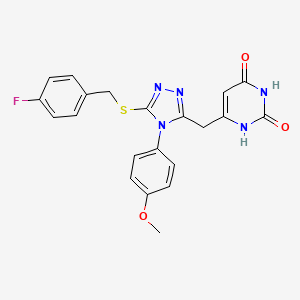
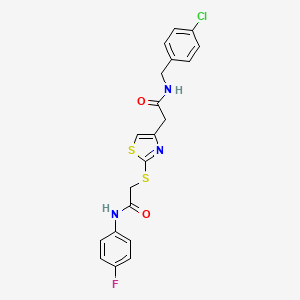
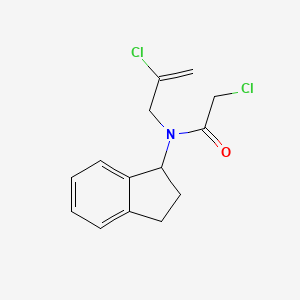
![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B2923200.png)